molecular formula C11H20N2O2 B8192519 tert-Butyl (6-aminocyclohex-3-en-1-yl)carbamate

tert-Butyl (6-aminocyclohex-3-en-1-yl)carbamate

Cat. No.: B8192519
M. Wt: 212.29 g/mol
InChI Key: ZVLNZCWYODODPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-(6-aminocyclohex-3-en-1-yl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines. This compound is characterized by the presence of a tert-butyl group, an aminocyclohexene moiety, and a carbamate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (6-aminocyclohex-3-en-1-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable aminocyclohexene derivative. One common method involves the use of tert-butyl chloroformate and the corresponding amine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yields and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(6-aminocyclohex-3-en-1-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Corresponding N-oxide derivatives.

    Reduction: Aminocyclohexane derivatives.

    Substitution: N-alkylated carbamates.

Scientific Research Applications

Chemistry: In organic synthesis, tert-Butyl (6-aminocyclohex-3-en-1-yl)carbamate is used as a protecting group for amines. It can be easily introduced and removed under mild conditions, making it valuable in multi-step synthesis .

Biology and Medicine: The compound is used in the synthesis of various bioactive molecules, including pharmaceuticals. It serves as an intermediate in the production of drugs that target specific enzymes or receptors .

Industry: In the chemical industry, it is used in the production of polymers and other advanced materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-Butyl (6-aminocyclohex-3-en-1-yl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions. The carbamate group can be cleaved under acidic conditions, releasing the free amine. This property is exploited in peptide synthesis and other organic transformations .

Comparison with Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl N-methylcarbamate
  • Benzyl carbamate
  • Phenyl carbamate

Comparison: tert-Butyl N-(6-aminocyclohex-3-en-1-yl)carbamate is unique due to the presence of the aminocyclohexene moiety, which imparts specific reactivity and stability. Compared to tert-butyl carbamate, it offers additional functionalization possibilities due to the cyclohexene ring. Benzyl and phenyl carbamates, on the other hand, provide different steric and electronic environments, making them suitable for different applications .

Properties

IUPAC Name

tert-butyl N-(6-aminocyclohex-3-en-1-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-9-7-5-4-6-8(9)12/h4-5,8-9H,6-7,12H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVLNZCWYODODPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC=CCC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.